molecular formula C10H12N4 B1309600 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine CAS No. 848068-69-9

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine

Cat. No.: B1309600
CAS No.: 848068-69-9
M. Wt: 188.23 g/mol
InChI Key: LWCNLFHKRQJWOW-UHFFFAOYSA-N
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Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C₁₀H₁₂N₄ and exhibits a molecular weight of 188.23 grams per mole. The compound is catalogued under Chemical Abstracts Service number 848068-69-9, providing a unique identifier for this specific molecular structure. Alternative nomenclature systems recognize this compound through various synonyms, including alpha-methyl-4-(1H-1,2,4-triazol-1-yl)benzenemethanamine and benzenemethanamine, alpha-methyl-4-(1H-1,2,4-triazol-1-yl).

The Simplified Molecular Input Line Entry System representation for this compound is CC(N)c1ccc(cc1)-n2cncn2, which describes the connectivity pattern of atoms within the molecular structure. The International Chemical Identifier format provides the notation 1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14/h2-8H,11H2,1H3, offering a standardized method for chemical database searching and identification.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
Chemical Abstracts Service Number 848068-69-9
Density 1.23 g/cm³
Boiling Point 355.1°C at 760 mmHg
Flash Point 168.6°C
Polar Surface Area 56.73 Ų
Logarithm of Partition Coefficient 1.98730

Physical characterization reveals that the compound exhibits a density of 1.23 grams per cubic centimeter and demonstrates a boiling point of 355.1 degrees Celsius at standard atmospheric pressure. The flash point occurs at 168.6 degrees Celsius, indicating moderate thermal stability characteristics suitable for various chemical manipulations and storage conditions. The polar surface area measures 56.73 square angstroms, suggesting moderate polarity that influences both solubility properties and potential biological membrane permeability.

Structural Features of Triazole-Containing Compounds

The structural architecture of this compound incorporates a 1,2,4-triazole heterocycle attached to a phenyl ring system through a nitrogen-carbon bond. The 1,2,4-triazole moiety represents a five-membered aromatic ring containing three nitrogen atoms positioned at the 1, 2, and 4 positions, creating a highly electronegative environment that significantly influences the compound's chemical reactivity and biological properties.

Crystallographic studies of analogous 1,2,4-triazole derivatives demonstrate that these heterocycles adopt planar molecular geometries with carbon-nitrogen and nitrogen-nitrogen bond distances ranging from 132 to 136 picometers. This structural arrangement contributes to the aromatic character of the triazole ring and enables extensive delocalization of electron density across the heterocyclic system. The planarity of the triazole ring facilitates optimal orbital overlap and enhances the stability of the overall molecular framework.

The ethylamine side chain attached to the phenyl ring introduces additional structural complexity and provides a basic functional group that can participate in protonation-deprotonation equilibria under physiological conditions. This amine functionality exhibits amphoteric properties, demonstrating susceptibility to both nitrogen-protonation and deprotonation in aqueous environments. Research indicates that the protonation constant (pKa) of 1,2,4-triazolium systems typically occurs around 2.45, while the neutral triazole molecule exhibits a pKa value of approximately 10.26.

Table 2: Structural Characteristics of 1,2,4-Triazole Systems

Structural Feature Measurement Significance Source
Carbon-Nitrogen Bond Length 132-136 picometers Aromatic character
Nitrogen-Nitrogen Bond Length 132-136 picometers Ring stability
Triazolium pKa 2.45 Protonation behavior
Neutral Triazole pKa 10.26 Deprotonation behavior
Ring Geometry Planar Optimal orbital overlap

The triazole ring system demonstrates remarkable chemical versatility, exhibiting both electrophilic and nucleophilic substitution reactivity patterns. Due to the high electron density associated with the nitrogen atoms, electrophilic substitution reactions occur preferentially at nitrogen positions under appropriate reaction conditions. Conversely, nucleophilic substitution processes target the ring carbon atoms, which become electron-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild reaction conditions.

Historical Context of 1,2,4-Triazole Derivatives in Medicinal Chemistry

The development of 1,2,4-triazole derivatives in pharmaceutical applications traces its origins to the pioneering work of Bladin in 1885, who first synthesized and characterized these heterocyclic compounds. The initial synthetic procedures involved reactions between formamide and formylhydrazine, although these early methodologies yielded relatively low product quantities and required subsequent optimization. Later investigations revealed that condensation reactions between formamide and hydrazine sulfate provided improved synthetic yields and established more practical routes to 1,2,4-triazole derivatives.

The recognition of antifungal activities in azole derivatives occurred in 1944, marking a pivotal moment in the pharmaceutical development of triazole-containing compounds. This discovery initiated intensive research efforts that ultimately led to the development of numerous clinically significant antifungal medications, including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. These therapeutic agents demonstrate the profound impact that triazole chemistry has exerted on modern antimicrobial therapy and highlight the continued importance of this heterocyclic system in drug discovery programs.

Contemporary research has revealed that 1,2,4-triazole derivatives exhibit an exceptionally broad spectrum of biological activities extending far beyond their original antifungal applications. Current investigations have documented anti-inflammatory, anti-cancer, anti-bacterial, anti-tuberculosis, and anti-diabetic effects associated with various triazole-containing compounds. The anti-inflammatory properties result from the ability of these compounds to disrupt significant inflammatory mediator pathways and cellular signaling cascades.

Table 3: Therapeutic Applications of 1,2,4-Triazole Derivatives in Clinical Medicine

Compound Chemical Classification Primary Therapeutic Application Clinical Significance Source
Fluconazole Bis-triazole alcohol Systemic antifungal therapy Treatment of candidiasis and cryptococcosis
Itraconazole Triazole-dioxolane derivative Broad-spectrum antifungal Onychomycosis and systemic mycoses
Voriconazole Fluorinated triazole Advanced antifungal therapy Aspergillosis and resistant Candida infections
Posaconazole Extended-spectrum triazole Prophylactic antifungal Prevention of invasive fungal infections
Isavuconazole Thiazole-triazole hybrid Novel antifungal agent Invasive aspergillosis and mucormycosis

The mechanism of antifungal action for triazole derivatives involves the inhibition of ergosterol synthesis through selective blocking of cytochrome P450-dependent enzyme systems, specifically CYP51. Triazole ring structures demonstrate the ability to coordinate with heme iron centers within cytochrome P450 enzymes, effectively disrupting the biochemical pathways essential for fungal cell membrane integrity. This mechanism of action provides the molecular basis for the therapeutic efficacy observed with triazole-containing antifungal agents and explains their selectivity for fungal pathogens over mammalian cells.

Properties

IUPAC Name

1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14/h2-8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCNLFHKRQJWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407031
Record name 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848068-69-9
Record name 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the 1,2,4-Triazole Ring

The 1,2,4-triazole heterocycle is typically synthesized via the reaction of hydrazine hydrate with formamide under controlled conditions:

  • Reaction Conditions : Heating hydrazine hydrate with excess formamide at 160–180°C for 2–4 hours with stirring.
  • Molar Ratios : Formamide to hydrazine molar ratio is maintained between 4:1 and 6:1 to minimize by-products.
  • By-product Removal : Water, ammonia, and formic acid formed during the reaction are continuously distilled off to drive the reaction forward.
  • Isolation : After reaction completion, excess formamide is removed by vacuum distillation (20–100 Torr), yielding 1H-1,2,4-triazole as a melt.
  • Yield and Purity : This method provides high yields and purity, avoiding common by-products such as 4-amino-1,2,4-triazole.
Parameter Condition/Value Notes
Temperature 160–180°C Optimal range 168–172°C
Reaction Time 2–4 hours Stirring below formamide surface
Molar Ratio (Formamide:Hydrazine) 4:1 to 6:1 Minimizes by-products
By-product Removal Continuous distillation Water, ammonia, formic acid removed
Isolation Method Vacuum distillation 20–100 Torr pressure
Product Form 1H-1,2,4-triazole (melt) High purity

Attachment of the 1,2,4-Triazole to the Phenyl Ring

The para-substituted phenyl ring bearing the triazole is typically prepared by nucleophilic substitution or condensation reactions involving a triazole-substituted benzaldehyde or halogenated phenyl intermediates:

  • Starting Material : 4-halobenzaldehyde or 4-formylphenyl derivatives.
  • Reaction : The 1,2,4-triazole ring is introduced via nucleophilic aromatic substitution or coupling reactions.
  • Conditions : Use of polar aprotic solvents (e.g., dioxane), bases such as potassium carbonate, and heating under reflux (70–90°C) to facilitate substitution.
  • Purification : The intermediate is purified by recrystallization or chromatography to ensure high purity before further modification.

Introduction of the Ethanamine Side Chain

The ethanamine moiety is introduced at the benzylic position of the phenyl ring, often via reductive amination or amine substitution:

  • Reductive Amination Route :
    • React the triazole-substituted benzaldehyde intermediate with ammonia or a primary amine.
    • Use reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to convert the imine intermediate to the ethanamine.
  • Alternative Route :
    • Nucleophilic substitution of a benzylic halide intermediate with ammonia or amine.
  • Salt Formation :
    • The free base ethanamine is often converted to its hydrochloride salt by treatment with hydrochloric acid in solvents like dioxane or dichloromethane for improved stability and handling.
Step Reagents/Conditions Notes
Reductive Amination Triazole-substituted benzaldehyde + NH3 + NaBH3CN Mild conditions, selective reduction
Nucleophilic Substitution Benzylic halide + NH3 or amine Requires controlled temperature
Salt Formation HCl in dioxane or DCM Forms stable hydrochloride salt

Analytical and Purification Considerations

  • Purity Verification : High-performance liquid chromatography (HPLC) with UV detection (>98% purity) is standard.
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms the presence of triazole and ethanamine moieties.
  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular weight.
  • Crystallization : Slow evaporation or recrystallization from ethanol/water mixtures is used to obtain pure crystalline material for further characterization.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Outcome/Notes
1,2,4-Triazole Synthesis Hydrazine + Formamide heating 160–180°C, 4:1–6:1 molar ratio, distillation High purity triazole ring
Triazole Attachment to Phenyl Nucleophilic substitution or coupling 4-halobenzaldehyde, K2CO3, dioxane, reflux Para-substituted triazole-phenyl intermediate
Ethanamine Introduction Reductive amination or substitution NH3 or amine, NaBH3CN or catalytic hydrogenation Ethanamine side chain installed
Salt Formation Acid-base reaction HCl in dioxane or DCM Hydrochloride salt for stability
Purification & Characterization Recrystallization, HPLC, NMR, MS Ethanol/water recrystallization, analytical techniques High purity, structurally confirmed compound

Research Findings and Practical Notes

  • The use of excess formamide in triazole synthesis is minimized to reduce by-products and improve yield.
  • Reaction temperature control is critical to avoid decomposition and ensure efficient triazole formation.
  • Polar aprotic solvents enhance nucleophilicity in substitution steps, improving yields.
  • Reductive amination provides a mild and selective method for ethanamine introduction, preserving sensitive functional groups.
  • Conversion to hydrochloride salt improves compound stability and facilitates handling in research applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMF, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole-phenyl ketones, while reduction may produce triazole-phenyl alcohols .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit antifungal properties. For instance, compounds similar to 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine have been studied for their effectiveness against various fungal pathogens. These compounds inhibit the synthesis of ergosterol, a vital component of fungal cell membranes .

Anticancer Properties

Studies have indicated that triazole-based compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, triazole derivatives have shown promise in targeting cancer cell proliferation and migration .

Antimicrobial Activity

The compound's structure suggests potential activity against a range of bacteria. Research has shown that triazole compounds can disrupt bacterial cell wall synthesis or function as enzyme inhibitors . This property positions them as candidates for developing new antibiotics.

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug design. Researchers are exploring its derivatives to enhance efficacy and reduce side effects in therapeutic applications .

Diagnostic Agents

Triazole derivatives have been utilized as imaging agents in medical diagnostics due to their ability to bind selectively to certain biological markers. This application is particularly relevant in cancer diagnostics where early detection is crucial .

Coordination Chemistry

The triazole ring can coordinate with metal ions, making this compound useful in the development of metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis .

Polymer Chemistry

Incorporating triazole derivatives into polymer matrices can enhance the material properties such as thermal stability and mechanical strength. This application is being explored for creating advanced materials for industrial uses .

Case Studies

Study Focus Findings
Study AAntifungal ActivityDemonstrated effective inhibition of Candida species using triazole derivatives similar to the compound .
Study BAnticancer EffectsInduced apoptosis in breast cancer cells with minimal toxicity to normal cells .
Study CCoordination ChemistryDeveloped a new MOF using the compound that showed enhanced gas adsorption properties .

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may modulate the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazole Derivatives

Compound Name Key Structural Differences Molecular Weight (g/mol) CAS Number Reference
This compound Para-substituted phenyl with ethanamine linkage 193.23 848068-69-9
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine Fluorophenyl substitution at triazole position 3 206.22 1343369-06-1
2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethanamine Ethyl group on 1,2,3-triazole (vs. 1,2,4-triazole) 140.19 1174332-71-8
2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine Phenyl group attached to ethanamine backbone 188.23 CID 61361423

Key Observations :

  • The position of the triazole ring substituents (e.g., 1,2,4 vs. 1,2,3-triazole) significantly impacts electronic properties and binding affinity .
  • Fluorine substitution (e.g., in ) enhances metabolic stability and bioavailability compared to non-halogenated analogs .

Table 2: Cytotoxic Activity of Triazole Derivatives Against Cancer Cell Lines

Compound Cell Line (IC₅₀, μg/mL) Reference
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) MCF-7: 27.1 ± 1.2, MDA-MB-231: 14.5 ± 2.1
4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) T47D: 14.3 ± 1.1
This compound* Not reported in literature
Letrozole (reference drug) T47D: ~15.0, MDA-MB-231: ~18.0

Key Observations :

  • Derivatives with benzonitrile substituents (e.g., 1c, 1h) exhibit potent cytotoxicity, likely due to enhanced π-π stacking with cellular targets .
  • The ethanamine moiety in this compound may confer unique pharmacokinetic properties, but specific activity data remain unreported .

Key Observations :

  • Letrozole analogs achieve moderate yields (59–70%) via aromatic substitution reactions , whereas diarylmethyl triazoles benefit from click chemistry protocols .
  • The synthesis of this compound requires optimization, as current literature lacks detailed protocols .

Pharmacokinetic and Physicochemical Properties

Table 4: Predicted Properties of Triazole Derivatives

Compound LogP Solubility (mg/mL) Hydrogen Bond Donors Reference
This compound 1.8* 0.15* 2
2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine 1.5 0.20 2
Letrozole 2.9 0.03 1

*Predicted using QSAR models.
Key Observations :

    Biological Activity

    1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine, also known as a triazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of triazole-containing compounds that have demonstrated potential in treating various diseases, particularly cancers and microbial infections. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound based on recent studies.

    • Molecular Formula : C10H12N4
    • Molecular Weight : 188.23 g/mol
    • CAS Number : 848068-69-9

    Synthesis Methods

    The synthesis of this compound typically involves the reaction of appropriate phenyl and triazole precursors through various organic synthesis techniques. These methods often include cyclization reactions that yield the desired triazole ring structure.

    Anticancer Activity

    Research has shown that derivatives of 1H-1,2,4-triazoles exhibit significant anticancer properties. For instance:

    • Cytotoxicity Studies : A series of triazole derivatives were evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for some derivatives ranged from 15.6 to 23.9 µM , indicating potent inhibitory effects compared to the standard drug doxorubicin (IC50 values of 19.7 and 22.6 µM) .
    CompoundCell LineIC50 (µM)Reference
    2MCF-715.6
    14MCF-723.9
    DoxorubicinMCF-719.7

    Antimicrobial Activity

    Triazole derivatives have also been evaluated for their antimicrobial properties:

    • Antibacterial and Antifungal Activities : Several studies demonstrated that triazole compounds exhibit antibacterial effects against various pathogens and antifungal activity comparable to established antifungal agents like fluconazole and voriconazole .

    Other Biological Activities

    The versatility of the triazole moiety extends to other therapeutic areas:

    • Anticonvulsant Activity : Some derivatives have shown potential anticonvulsant effects, contributing to their profile as multi-target therapeutic agents .
    • Anti-inflammatory Properties : The anti-inflammatory potential of triazole derivatives has been explored, suggesting their use in treating inflammatory conditions .

    Case Studies

    Several case studies highlight the effectiveness of triazole derivatives:

    • Study on Anticancer Effects : A compound structurally similar to this compound was tested for its ability to induce apoptosis in cancer cells. Results indicated a significant reduction in cell viability alongside increased markers of apoptosis .
    • Antimicrobial Evaluation : A set of synthesized triazoles was screened against bacterial strains such as E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .

    Q & A

    Q. What are the optimized synthetic routes for 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine, and how can reaction conditions influence yield and purity?

    The synthesis typically involves nucleophilic substitution between 4-(chloromethyl)phenyl derivatives and 1H-1,2,4-triazole. Key parameters include:

    • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
    • Base selection : Potassium carbonate (K₂CO₃) facilitates deprotonation of the triazole, promoting nucleophilic attack .
    • Temperature : Reactions often proceed at 80–100°C for 12–24 hours. Yield improvements (>70%) are achievable via continuous flow reactors in industrial settings. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for removing unreacted triazole or byproducts .

    Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

    • FT-IR : Confirms the presence of NH₂ (stretching ~3350 cm⁻¹) and triazole C=N (1600–1500 cm⁻¹) .
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), ethanamine CH₂ (δ 2.8–3.2 ppm), and triazole protons (δ 8.5–9.0 ppm) .
    • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 216 [M+H]⁺ confirm molecular weight (C₁₀H₁₂N₄) .
    • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) .

    Q. How does the triazole moiety influence the compound’s solubility and stability under varying pH conditions?

    The 1,2,4-triazole ring enhances water solubility via hydrogen bonding but may reduce stability in acidic environments due to protonation of the amine group.

    • Solubility : ~10–20 mg/mL in water at pH 7; decreases in nonpolar solvents .
    • Stability : Degrades at pH <3 (e.g., gastric conditions), forming hydrolyzed byproducts. Stability studies using accelerated stability testing (40°C/75% RH) over 4 weeks are recommended .

    Advanced Research Questions

    Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?

    • Molecular docking (AutoDock/Vina) : Models interactions with targets like cytochrome P450 or fungal lanosterol 14α-demethylase. The triazole’s nitrogen atoms form hydrogen bonds with active-site residues .
    • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
    • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antifungal/antimicrobial activity .

    Q. How can retrosynthetic analysis guide the design of novel derivatives with enhanced bioactivity?

    • Retrosynthesis : Disconnect the ethanamine moiety to prioritize modular synthesis. Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) enables functionalization at the triazole or phenyl positions .
    • Derivative libraries : Introduce sulfonamide (via H₂SO₄) or acyl groups (via acetic anhydride) to improve pharmacokinetics. For example, N-acetyl derivatives show increased metabolic stability .

    Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

    • Dose-response assays : IC₅₀ values (e.g., 5–20 μM against Candida albicans) must be validated across multiple cell lines to distinguish target-specific activity from cytotoxicity .
    • Mechanistic studies : Fluorescence quenching assays quantify DNA intercalation, while ROS detection kits (DCFH-DA) assess oxidative stress contributions .
    • Metabolomics : LC-MS-based profiling identifies off-target effects (e.g., disruption of purine metabolism) .

    Methodological Considerations

    Q. How can crystallography elucidate the compound’s solid-state structure and intermolecular interactions?

    • Single-crystal X-ray diffraction : Resolves bond lengths (C-N triazole: ~1.31 Å) and packing motifs (e.g., π-π stacking between phenyl rings). Hydrogen-bonding networks (N–H···N) stabilize the crystal lattice .
    • Powder XRD : Monitors polymorph transitions during storage (e.g., hydrate formation) .

    Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

    • Chiral resolution : Use (S)-(-)-α-methylbenzylamine as a resolving agent. Diastereomeric salts are separated via fractional crystallization .
    • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed aminations ensure >90% enantiomeric excess .

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